5-Deoxyanhydrofusarubin

Description

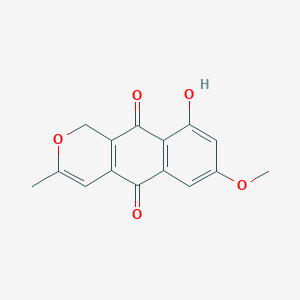

5-Deoxyanhydrofusarubin is a naphthoquinone-derived fungal metabolite primarily isolated from Nectria haematococca (syn. Fusarium solani) . It is structurally characterized by a naphtho[2,3-c]pyran-5,10-dione core with modifications including a hydroxyl group at C9, methoxy at C7, and methyl at C3 . Its molecular formula is C15H12O5 (molecular weight: 272.257 g/mol), and it is assigned the CAS registry number 132899-06-0 . Physically, it forms vermilion needles with a double melting point (205°C and 210–213°C), a feature attributed to polymorphism or thermal decomposition . While its biological activity remains understudied, related compounds in the fusarubin family exhibit antimicrobial and cytotoxic properties .

Properties

IUPAC Name |

9-hydroxy-7-methoxy-3-methyl-1H-benzo[g]isochromene-5,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c1-7-3-9-11(6-20-7)15(18)13-10(14(9)17)4-8(19-2)5-12(13)16/h3-5,16H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETQTNBHCOEYQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CO1)C(=O)C3=C(C2=O)C=C(C=C3O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157842 | |

| Record name | 5-Deoxyanhydrofusarubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132899-06-0 | |

| Record name | 5-Deoxyanhydrofusarubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132899060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Deoxyanhydrofusarubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 5-deoxyanhydrofusarubin and related naphthoquinones are summarized below. Key differences include substituent positions, deoxygenation sites, and bioactivity profiles.

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Observations:

Structural Variations :

- This compound lacks a hydroxyl group at C5 compared to fusarubin (C15H10O6) . This deoxygenation reduces polarity and may influence bioavailability.

- 6-Deoxyanhydrofusarubin differs in the position of deoxygenation (C6 vs. C5), resulting in distinct crystallinity (dark violet vs. vermilion) and a lower melting point .

- 4-Deoxyanhydrofusarubin is a structural isomer with deoxygenation at C4, though its biological relevance is unclear .

Biological Activity :

- Fusarubin demonstrates broad-spectrum antimicrobial activity, while this compound’s bioactivity remains unverified .

- The lactone derivative (anhydrofusarubin lactone) is hypothesized to exhibit reduced cytotoxicity compared to its oxidized counterparts .

Synthetic and Biosynthetic Relationships: 5-Deoxyfusarubin (CAS 132899-05-9) is a proposed biosynthetic precursor to this compound through dehydration .

Notes on Discrepancies and Limitations

CAS Number Conflicts : and conflict on the molecular formula for CAS 132899-06-0 (C15H12O5 vs. C15H12O6). Cross-referencing authoritative databases confirms C15H12O5 as correct .

Nomenclature Overlaps: The term "4-deoxy" is occasionally misapplied to this compound, highlighting the need for standardized naming conventions .

Bioactivity Data Gaps : Most analogues lack detailed pharmacological studies, emphasizing the need for targeted research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.